(2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy and Methyl Groups: These groups are introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereoselective biological processes.
Medicine
In medicine, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct biological activities.
N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture containing both enantiomers.
N-methyl-5-oxopyrrolidine-2-carboxamide: Lacks the methoxy group, resulting in different chemical properties.
Uniqueness
(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups
Properties
CAS No. |
195138-76-2 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-9(12-2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
BWSDVQWOQNNKHG-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C(=O)[C@@H]1CCC(=O)N1)OC |
SMILES |
CN(C(=O)C1CCC(=O)N1)OC |
Canonical SMILES |
CN(C(=O)C1CCC(=O)N1)OC |
Synonyms |
2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-5-oxo-,(2S)-(9CI) |
Origin of Product |
United States |
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